2-(3-Bromo-2-methylpropyl)-1,3-thiazole
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Overview
Description
2-(3-Bromo-2-methylpropyl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a bromine atom and a methyl group attached to the propyl side chain, making it a unique derivative of thiazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methylpropyl)-1,3-thiazole typically involves the reaction of 3-bromo-2-methylpropene with thioamides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the thiazole ring. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-methylpropyl)-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form thiazolidines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (sodium hydride), solvents (dimethylformamide).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether).
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Scientific Research Applications
2-(3-Bromo-2-methylpropyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-methylpropyl)-1,3-thiazole involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylpropene: A precursor in the synthesis of 2-(3-Bromo-2-methylpropyl)-1,3-thiazole.
2-Bromopropene: Another brominated compound with similar reactivity.
Thiazole: The parent compound of the thiazole family.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a methyl group on the propyl side chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H10BrNS |
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Molecular Weight |
220.13 g/mol |
IUPAC Name |
2-(3-bromo-2-methylpropyl)-1,3-thiazole |
InChI |
InChI=1S/C7H10BrNS/c1-6(5-8)4-7-9-2-3-10-7/h2-3,6H,4-5H2,1H3 |
InChI Key |
BAGREZGRWQZOPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC=CS1)CBr |
Origin of Product |
United States |
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